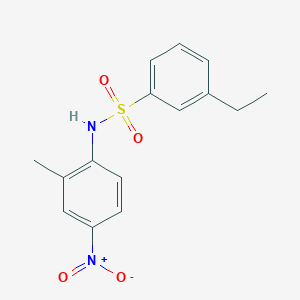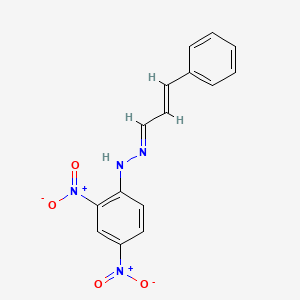![molecular formula C16H16BrN3O2 B15015590 N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)
N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-Bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H16BrN3O2 |
|---|---|
Peso molecular |
362.22 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-8-3-2-7-14(15)18-11-16(21)20-19-10-12-5-4-6-13(17)9-12/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
Clave InChI |
VUYVWJVOQBMFEK-VXLYETTFSA-N |
SMILES isomérico |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
SMILES canónico |
COC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15015507.png)
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B15015515.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15015539.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![(3E)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B15015562.png)
![O-{3-[(4-fluorophenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15015568.png)

![3-Methyl-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B15015575.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)

![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015598.png)
